molecular formula C14H13N3 B13346668 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

Cat. No.: B13346668
M. Wt: 223.27 g/mol
InChI Key: LZXBQMLMRGQSOE-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine is an organic compound that features a pyridine ring attached to an indole structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine typically involves the reaction of 4-(chloromethyl)pyridine with 1H-indol-6-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine or indole rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: Similar structure with two pyridine rings.

    3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Features a benzamide group.

Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine is unique due to its indole-pyridine hybrid structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)indol-6-amine

InChI

InChI=1S/C14H13N3/c15-13-2-1-12-5-8-17(14(12)9-13)10-11-3-6-16-7-4-11/h1-9H,10,15H2

InChI Key

LZXBQMLMRGQSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=NC=C3)N

Origin of Product

United States

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